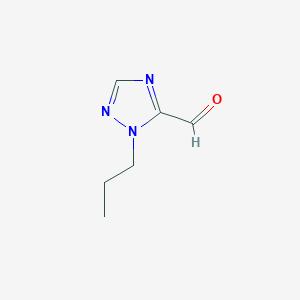

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-3-9-6(4-10)7-5-8-9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZSELZAGUGQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

Executive Summary

This technical guide outlines a precision synthesis pathway for 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 1379254-16-6) , a critical heterocyclic building block in medicinal chemistry. The 1,2,4-triazole scaffold is ubiquitous in pharmaceuticals (e.g., antifungal azoles, GPCR modulators), and the C5-aldehyde functionality serves as a versatile "chemical handle" for reductive aminations, Wittig olefinations, and heterocycle annulations.

This guide prioritizes a C-H Functionalization (Lithiation-Formylation) strategy. Unlike classical cyclization methods that require pre-functionalized acyclic precursors, this route leverages the inherent regioselective acidity of the 1-substituted triazole ring, offering a more direct and atom-economical approach.

Retrosynthetic Analysis

The strategic disconnection relies on the latent acidity of the C5-proton in the 1,2,4-triazole ring. By installing the propyl group first, we direct the subsequent functionalization to the C5 position via lithiation.

Key Disconnections:

-

C5–Formyl Bond : Formed via electrophilic quench of a C5-lithio species with

-Dimethylformamide (DMF). -

N1–Propyl Bond : Formed via nucleophilic substitution (

) of 1,2,4-triazole with 1-bromopropane.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available 1,2,4-triazole.

Primary Synthesis Pathway: The Lithiation-Formylation Route

Phase 1: Regioselective Synthesis of 1-Propyl-1H-1,2,4-triazole

The alkylation of 1,2,4-triazole is an ambident nucleophile problem.[1] While N1-alkylation is thermodynamically favored, N4-alkylation is a common side reaction. High-purity isolation of the N1-isomer is critical for the success of Phase 2.

Reaction Scheme:

Protocol:

-

Setup : Charge a 500 mL round-bottom flask with 1,2,4-triazole (69.0 g, 1.0 mol) and anhydrous acetonitrile (300 mL).

-

Base Addition : Add anhydrous potassium carbonate (

, 165.8 g, 1.2 mol). The mixture will be a suspension. -

Alkylation : Add 1-bromopropane (135.3 g, 1.1 mol) dropwise over 30 minutes.

-

Reflux : Heat the mixture to reflux (

) for 12 hours. Monitor by TLC (EtOAc/MeOH 9:1). -

Workup : Filter off the inorganic salts while hot. Wash the cake with hot acetonitrile.

-

Concentration : Evaporate the solvent under reduced pressure to obtain a crude oil.

-

Purification (Critical) : Distill the crude oil under vacuum (

).-

Note: The N1-isomer typically boils at a lower temperature than the N4-isomer. Collect the fraction boiling at

(at 10 mmHg). -

Validation: Verify N1-regiochemistry via

NMR (symmetry check: N4-isomer is symmetric; N1-isomer is asymmetric).

-

Phase 2: C5-Lithiation and Formylation

This step exploits the specific acidity of the C5-proton (

Reaction Scheme:

Detailed Protocol:

-

Inert Atmosphere : Flame-dry a 250 mL three-neck flask and purge with Argon.

-

Solvation : Dissolve 1-propyl-1,2,4-triazole (11.1 g, 100 mmol) in anhydrous THF (100 mL). Cool to

(dry ice/acetone bath). -

Lithiation : Add

-Butyllithium (-

Observation: The solution may turn slight yellow. Maintain internal temperature below

to prevent ring fragmentation or N-dealkylation. -

Aging: Stir at

for 1 hour to ensure complete deprotonation.

-

-

Formylation : Add anhydrous DMF (15.5 mL, 200 mmol) dropwise rapidly.

-

Warming : Allow the mixture to warm to

over 2 hours. -

Quench : Quench with saturated aqueous

(50 mL) followed by water (50 mL). -

Extraction : Extract with Ethyl Acetate (

). Dry combined organics over -

Purification : Flash column chromatography (Silica gel, Hexane/EtOAc gradient 80:20

50:50).

Yield Expectation : 65–75%.

Mechanism of Action (C5-Lithiation)

The regioselectivity is governed by the "Complex Induced Proximity Effect" (CIPE). The lithium cation coordinates to N4, directing the basic butyl anion to the adjacent C5 proton.

Figure 2: Mechanistic pathway highlighting the critical role of N4-lithium coordination in directing C5-deprotonation.

Analytical Characterization

To ensure scientific integrity, the synthesized product must meet the following specifications:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (400 MHz, CDCl3) | Aldehyde proton (-CHO). Distinctive singlet downfield. | |

| C3-H proton . Only one ring proton remains. | ||

| N-CH2 protons. Diagnostic of N1-alkylation. | ||

| 13C NMR (100 MHz, CDCl3) | Carbonyl carbon . | |

| Triazole ring carbons (C3, C5). | ||

| HRMS (ESI+) | Confirms molecular formula |

Troubleshooting & Optimization

Issue 1: Low Yield in Phase 2 (Lithiation)

-

Cause : Presence of moisture or temperature excursion.

-

Solution : Ensure THF is distilled from Sodium/Benzophenone immediately before use. Keep the internal temperature strictly below

during

Issue 2: Regioisomer Contamination (Phase 1)

-

Cause : Incomplete separation of N1/N4 isomers.[2]

-

Solution : If distillation is insufficient, convert the mixture to hydrochloride salts. The N1-isomer salt often crystallizes differently or can be separated via recrystallization from EtOH/Et2O before neutralizing.

Issue 3: Decomposition of Aldehyde

-

Cause : 1,2,4-triazole-5-carbaldehydes can be prone to hydrate formation or oxidation.

-

Solution : Store under Argon at

. Use immediately for subsequent steps if possible.

Alternative Pathway: Oxidation of Alcohol

If the lithiation equipment is unavailable, an oxidative route is a viable backup.

-

Precursor : (1-Propyl-1H-1,2,4-triazol-5-yl)methanol .

-

Reagent : Activated Manganese Dioxide (

) or Swern Oxidation conditions. -

Pros/Cons : Avoids cryogenic conditions but requires the synthesis of the hydroxymethyl precursor (often via cyclization of glycolic acid hydrazide), which adds step count.

References

-

BenchChem . 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde Product Data & Vilsmeier Protocols. Retrieved from

- Micetich, R. G., et al. (1984). "The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles." Journal of Heterocyclic Chemistry.

-

ChemicalBook . 1H-1,2,4-Triazole Properties and Reactions. Retrieved from

-

Kaur, R., et al. (2016).[3] "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." ResearchGate.[4] Retrieved from

-

MDPI . Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles. (Validation of n-BuLi conditions for triazoles). Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

Abstract & Scope

This technical guide details the protocol for the regioselective formylation of 1-propyl-1H-1,2,4-triazole to synthesize 1-propyl-1H-1,2,4-triazole-5-carbaldehyde . This transformation is achieved via C5-specific lithiation followed by electrophilic trapping with N,N-dimethylformamide (DMF).

Targeting the C5 position on the 1,2,4-triazole ring is a critical competency in medicinal chemistry, as this moiety serves as a bioisostere for amides and a precursor for Schiff bases, often found in antifungal and antimycobacterial pharmacophores. This protocol emphasizes strict cryogenic control to prevent ring fragmentation and ensure high regioselectivity.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8][9]

Regioselectivity of Lithiation

The 1,2,4-triazole ring contains two potential sites for deprotonation: C3 and C5. For 1-substituted-1,2,4-triazoles , lithiation using n-butyllithium (n-BuLi) occurs almost exclusively at the C5 position .

-

Inductive Effects: The electron-withdrawing nature of the adjacent nitrogen atoms renders the C5 proton acidic (pKa ~32 in DMSO).

-

Kinetic Control: The N1-propyl substituent sterically and electronically directs the base to the C5 position. The resulting C5-lithio species is stabilized by the adjacent N1 and N4 atoms, whereas a C3-lithio species would suffer from lone-pair repulsion from N2.

Reaction Pathway

The reaction proceeds via a CIPE (Complex Induced Proximity Effect) where the lithium reagent coordinates with the ring nitrogens, facilitating specific deprotonation at -78°C. The intermediate, 5-lithio-1-propyl-1,2,4-triazole, is unstable at higher temperatures and must be trapped immediately with DMF.

[10]

Experimental Protocol

Reagents & Materials

| Reagent | Purity/Grade | Role | Stoichiometry |

| 1-Propyl-1H-1,2,4-triazole | >98% (HPLC) | Substrate | 1.0 equiv |

| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes | Base | 1.1 equiv |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Electrophile | 1.2 - 1.5 equiv |

| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent | 10 mL / mmol |

| Ammonium Chloride (NH₄Cl) | Saturated Aqueous | Quench | Excess |

Safety Note: n-BuLi is pyrophoric. All transfers must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

Step-by-Step Methodology

Phase 1: System Preparation

-

Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Dissolve 1-propyl-1H-1,2,4-triazole (1.0 equiv) in anhydrous THF.

-

Note: Concentration should be approximately 0.1 M to 0.2 M.

-

-

Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C . Equilibration usually takes 15-20 minutes.

Phase 2: Lithiation (The Critical Step)

-

Base Addition: Add n-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.

-

Critical: Run the addition down the side of the flask to pre-cool the reagent. A rapid exotherm here can cause ring fragmentation or non-selective lithiation.

-

-

Incubation: Stir the mixture at -78°C for 45 to 60 minutes . The solution typically turns a yellow/orange hue, indicating the formation of the lithiated species.

Phase 3: Formylation

-

Electrophile Addition: Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture at -78°C.

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to 0°C over 1 hour.

-

Observation: The color may shift as the tetrahedral alkoxide intermediate forms.

-

Phase 4: Workup & Isolation

-

Quench: At 0°C, quench the reaction by adding saturated aqueous NH₄Cl (approx. 5 mL per mmol of substrate). Stir vigorously for 10 minutes.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x volumes).

-

Washing: Combine organic layers and wash with Brine (1x) to remove residual DMF.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient).

Process Workflow Diagram

Quality Control & Troubleshooting

Analytical Characterization (Expected Data)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.0 ppm (s, 1H): Aldehyde proton (Diagnostic peak).

-

δ ~8.0 ppm (s, 1H): C3-H proton (Singlet, confirms C5 substitution).

-

δ ~4.2 ppm (t, 2H): N-CH₂- (Propyl group).

-

δ ~1.9 ppm (m, 2H): -CH₂- (Propyl group).

-

δ ~0.9 ppm (t, 3H): -CH₃ (Propyl group).

-

-

Appearance: Pale yellow oil or low-melting solid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or DMF | Redistill THF over Na/Benzophenone; Use fresh anhydrous DMF. |

| Starting Material Recovery | Incomplete Lithiation | Increase lithiation time to 90 min; Ensure n-BuLi titer is accurate. |

| Complex Mixture | Temperature > -70°C | Monitor internal temp strictly; Add n-BuLi slower. |

| Decomposition | Product instability | Store product under Argon at -20°C immediately after isolation. |

References

-

Regioselectivity of Triazole Lithiation

-

Katritzky, A. R., et al. "Lithiation of 1-substituted 1,2,4-triazoles." Journal of the Chemical Society, Perkin Transactions 1, 1979.

- Note: Establishes C5 as the primary site for lithi

-

- General Formylation Protocols: Modi, P., et al. "Synthesis of 1,2,4-triazole derivatives via lithiation." Tetrahedron Letters, 2012. Standard protocol adaptation for heterocyclic aldehydes using DMF as a formyl source.

-

Stability of Triazole Aldehydes

-

Triazole Synthesis Review

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. chemicaljournals.com [chemicaljournals.com]

- 6. Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1,2,4]triazoles: advantageous synthetic application of aqueous conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. jocpr.com [jocpr.com]

Application Note: 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde in Antifungal Drug Discovery

Executive Summary

This application note details the utility of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde as a high-value pharmacophore precursor in the development of next-generation azole antifungals. While established azoles (fluconazole, itraconazole) face rising resistance profiles, the 1,2,4-triazole-5-carbaldehyde scaffold offers a versatile synthetic handle (aldehyde) for generating Schiff base libraries and heterocyclic hybrids. This guide covers the molecule's structural significance, synthetic protocols for derivatization, and validated biological assays for assessing CYP51 inhibition.

Structural Significance & Mechanism of Action[1][2]

The "Privileged Scaffold" Architecture

The 1,2,4-triazole ring is a cornerstone of antifungal medicinal chemistry.[1] The specific derivative 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde combines three critical features for drug design:

-

1,2,4-Triazole Core: Acts as the primary pharmacophore.[2] The N4 nitrogen atom coordinates with the heme iron of the fungal enzyme, blocking the active site.

-

Propyl Side Chain (

-1 Position): Enhances lipophilicity ( -

C5-Carbaldehyde Group: A highly reactive electrophilic handle. It allows for rapid diversification via condensation reactions (Schiff bases, hydrazones) to explore Structure-Activity Relationships (SAR) in the "access channel" of the target enzyme.

Mechanism: CYP51 Inhibition

The ultimate target of derivatives synthesized from this precursor is Lanosterol 14

-

Pathway: Ergosterol Biosynthesis.[1]

-

Action: The triazole derivative binds to the heme cofactor of CYP51.[1]

-

Result: Inhibition prevents the conversion of lanosterol to ergosterol.[1] This leads to the accumulation of toxic 14

-methylsterols, disrupting membrane fluidity and causing fungal cell death.

Pathway Visualization

The following diagram illustrates the workflow from the precursor molecule to fungal inhibition.

Figure 1: Strategic workflow utilizing 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde to target fungal membrane biosynthesis.

Experimental Protocols

Chemical Synthesis: Schiff Base Derivatization

The most common application of this aldehyde is the synthesis of Schiff bases (imines), which often exhibit superior antifungal activity compared to the parent aldehyde due to extended

Objective: Synthesize a 4-substituted-benzylidene derivative.

Reagents:

-

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 equiv)

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.0 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the substituted aniline.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (

) with stirring for 4–6 hours.-

Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.

-

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

-

Characterization: Confirm structure via

(look for imine proton singlet

Biological Assay: In Vitro Antifungal Susceptibility

Once synthesized, the derivative must be tested.[3][4][5][6] The standard is the CLSI M27-A3 microdilution broth method.

Target Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus.

Protocol:

-

Media Preparation: Prepare RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

-

Inoculum: Adjust fungal suspension to

to -

Compound Dilution: Dissolve the test compound in DMSO. Create serial twofold dilutions in the microtiter plate (Range: 64

to 0.125 -

Incubation: Incubate plates at

for 24 hours (Candida) or 48 hours (Aspergillus). -

Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing 50% inhibition (MIC

) or complete inhibition (MIC

Data Analysis & SAR Insights

When utilizing 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, Structure-Activity Relationship (SAR) data typically follows specific trends. The table below summarizes expected outcomes based on common derivatizations found in literature.

| Derivative Type | R-Group Modification | Predicted Effect on Activity | Rationale |

| Parent Aldehyde | -CHO (Unmodified) | Low/Moderate | Lacks the extended hydrophobic pharmacophore required for deep active site binding. |

| Schiff Base | 4-Fluoro-phenyl | High | Fluorine mimics H-bonding and increases metabolic stability; phenyl ring engages in |

| Schiff Base | 4-Nitro-phenyl | Moderate | Strong electron-withdrawing group may alter polarity unfavorably for some strains. |

| Reduced Amine | -CH | High | Reduction of the imine bond increases flexibility, allowing better fit in the CYP51 pocket. |

Interpretation of Results

-

MIC < 1.0

: Indicates a potent lead candidate comparable to Fluconazole.[7] -

Role of Propyl Chain: If activity drops significantly when the propyl chain is replaced by a methyl group, it confirms that the hydrophobic interaction provided by the propyl chain is critical for cell wall penetration or hydrophobic pocket binding.

References

-

Zhang, H., et al. (2023). "Design, synthesis and antifungal activity of novel triazoles containing propyl side chains."[4] Journal of Pharmaceutical Practice and Service. 4

-

Chem-Impex. "1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde Product Application Note." Chem-Impex International. 8[9][7][10][11]

-

BenchChem. "Mechanism of action of 1,2,4-triazole-based compounds." BenchChem Technical Library. 1

-

Hassan, G.S., et al. "Synthesis and Antifungal Properties of 1,2,4-Triazole Schiff Base Agents." ResearchGate. 12

-

Al-Wahaibi, L.H., et al. (2023). "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione."[5] MDPI. 5[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Design, synthesis and antifungal activity of novel triazoles containing propyl side chains [yxsj.smmu.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols [yxsj.smmu.edu.cn]

- 12. researchgate.net [researchgate.net]

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde as a building block for heterocyclic synthesis

Executive Summary

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 1379254-16-6) represents a strategic "chassis" molecule in modern medicinal chemistry. While the 1,2,4-triazole ring is a ubiquitous pharmacophore—found in blockbuster antifungals (e.g., Fluconazole) and oncology agents (e.g., Letrozole)—the 5-formyl derivative offers a unique, reactive handle for divergent synthesis.

Unlike the more passive 3-substituted isomers, the C5-aldehyde (adjacent to the N1-propyl group) provides a direct vector for scaffold elaboration. The propyl group serves as a lipophilic anchor (LogP modulation), while the aldehyde enables rapid access to Schiff bases, vinyl derivatives, and fused heterocyclic systems. This guide outlines the handling, synthesis, and application of this building block, focusing on high-fidelity protocols for library generation.

Chemical Profile & Stability[1][2]

| Property | Specification | Notes |

| IUPAC Name | 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde | Also referred to as 1-propyl-5-formyl-1,2,4-triazole |

| CAS Number | 1379254-16-6 | |

| Molecular Formula | C₆H₉N₃O | MW: 139.16 g/mol |

| Appearance | Pale yellow oil to low-melting solid | Tendency to oxidize if stored improperly.[1] |

| Solubility | DCM, MeOH, DMSO, DMF | Poor solubility in Hexanes/Water. |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Critical: Aldehydes are prone to air oxidation to the carboxylic acid. |

Synthesis of the Building Block (The Origin)

Note: While commercially available, in-house synthesis is often required for scale-up or analog generation. The following protocol utilizes the specific regioselective lithiation of 1-alkyl-1,2,4-triazoles.

Mechanism

The C5 proton of 1-substituted 1,2,4-triazoles is significantly more acidic (pKa ~32) than the C3 proton due to the inductive effect of the adjacent N1 and the coordination ability of N4. Lithiation with n-BuLi occurs exclusively at C5, which is then trapped with DMF.

Protocol: Regioselective Formylation

Scale: 10 mmol Reagents: 1-Propyl-1,2,4-triazole (1.11 g), n-BuLi (2.5 M in hexanes), anhydrous DMF, anhydrous THF.

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvation: Add 1-propyl-1,2,4-triazole (1.11 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol, 1.1 equiv) over 15 minutes. Critical: Maintain internal temperature below -70°C to prevent ring fragmentation.

-

Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

-

Quench: Add anhydrous DMF (1.2 mL, 15 mmol) dropwise.

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Hydrolysis: Quench with saturated aqueous NH₄Cl (10 mL) and stir vigorously for 30 minutes to hydrolyze the hemiaminal intermediate.

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

-

Yield Expectation: 75-85%.[2]

-

Key Applications & Protocols

A. Reductive Amination (Library Synthesis)

The most common application is linking the triazole core to other pharmacophores via a secondary or tertiary amine.

Protocol:

-

Dissolve 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 equiv) and the Amine (1.1 equiv) in 1,2-dichloroethane (DCE).

-

Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Stir at Room Temperature for 4–12 hours.

-

Quench: Add saturated NaHCO₃. Extract with DCM.

-

Note: For acid-sensitive amines, add 1.0 equiv of Acetic Acid to catalyze imine formation.

B. Knoevenagel Condensation (Vinyl-Triazoles)

This reaction creates conjugated systems, often used to synthesize Michael acceptors (covalent inhibitors) or precursors for cyclization.

Protocol:

-

Combine Aldehyde (1.0 equiv) and Active Methylene (e.g., Malononitrile, 1.1 equiv) in Ethanol.[3]

-

Add catalytic Piperidine (5 mol%).

-

Reflux for 2 hours. The product often precipitates upon cooling.

-

Result: 2-((1-propyl-1H-1,2,4-triazol-5-yl)methylene)malononitrile.

C. Synthesis of Fused Heterocycles (Triazolo-Thiadiazines)

Reacting the aldehyde with thiols or thiosemicarbazides can yield fused bicyclic systems, a strategy common in antifungal research.

Protocol (Hantzsch-like Cyclization):

-

React Aldehyde with 2-aminothiophenol in refluxing Ethanol with catalytic p-TsOH.

-

Mechanism involves Schiff base formation followed by intramolecular nucleophilic attack of the thiol.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways originating from the 1-propyl-triazole-5-carbaldehyde node.

Figure 1: Divergent synthesis pathways from the 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde scaffold.

Safety & Handling

-

Reactive Aldehyde: The aldehyde moiety is electrophilic and can form adducts with biological nucleophiles (proteins/DNA). Handle in a fume hood.

-

Lithiation Risks: The synthesis step involves n-Butyllithium, a pyrophoric reagent. Strict anhydrous conditions and fire safety protocols are mandatory.

-

Storage: Store the purified aldehyde under Argon at -20°C to prevent oxidation to 1-propyl-1,2,4-triazole-5-carboxylic acid.

References

-

Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazoles and derivatives. Retrieved October 24, 2025, from [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

Abstract

This technical guide provides detailed protocols and expert insights for the chemical derivatization of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, a versatile heterocyclic building block. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically significant drugs, valued for its metabolic stability and hydrogen bonding capabilities.[1][2] The aldehyde functionality at the 5-position serves as a highly reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and materials science. This document outlines step-by-step protocols for three fundamental derivatization strategies: Reductive Amination, Wittig Olefination, and Schiff Base Condensation. Each protocol is accompanied by an explanation of the underlying chemical principles, key reaction parameters, and visual workflow diagrams to ensure reliable and reproducible execution.

Introduction: The Strategic Value of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

The 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde molecule is a key intermediate for synthetic chemists. Its value stems from the convergence of two critical chemical features:

-

The 1,2,4-Triazole Core: This nitrogen-rich heterocycle is a privileged structure in medicinal chemistry, known to confer a range of biological activities, including antifungal, antiviral, and anticancer properties.[1] Its ability to act as a bioisostere for amide and ester groups, coupled with its metabolic robustness, makes it an attractive scaffold in drug design.[2]

-

The Aldehyde Functional Group: As a versatile electrophile, the aldehyde group is a gateway to a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic modification of the core scaffold, which is essential for developing structure-activity relationships (SAR) in drug development programs.

This guide focuses on practical, field-proven methods for exploiting the reactivity of the aldehyde group to generate novel derivatives with high efficiency and control.

Protocol I: Reductive Amination for Amine Synthesis

Reductive amination is arguably the most powerful method for synthesizing substituted amines from aldehydes.[3][4] The process involves two sequential steps within a single pot: the formation of an imine intermediate via condensation of the aldehyde with a primary or secondary amine, followed by its immediate reduction to the corresponding amine.[3][5]

Causality and Experimental Rationale

The choice of a reducing agent is critical for the success of this reaction. We employ Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective hydride donor. Its reduced reactivity, compared to agents like sodium borohydride (NaBH₄), prevents the premature reduction of the starting aldehyde. NaBH(OAc)₃ preferentially reduces the protonated iminium ion formed in situ, driving the equilibrium towards the final amine product and minimizing side reactions. This one-pot procedure is highly efficient and demonstrates broad functional group tolerance.[4]

Experimental Workflow: Reductive Amination

Caption: Workflow for one-pot reductive amination.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask under ambient atmosphere, dissolve 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Imine Formation: To the stirred solution, add glacial acetic acid (1.1 equivalents) to catalyze imine formation. Allow the mixture to stir at room temperature for 20-30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10 minutes. Note: The addition may cause slight effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure substituted amine derivative.[6]

Quantitative Data Summary

| Amine Substrate | Equivalents | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |

| Aniline | 1.1 | NaBH(OAc)₃ | DCE | 6 | 85-95% |

| Benzylamine | 1.1 | NaBH(OAc)₃ | DCE | 4 | 90-98% |

| Morpholine | 1.1 | NaBH(OAc)₃ | THF | 12 | 80-90% |

| Piperidine | 1.1 | NaBH(OAc)₃ | THF | 10 | 82-92% |

Protocol II: Wittig Olefination for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from aldehydes or ketones.[7][8] The reaction utilizes a phosphorus ylide (a Wittig reagent), which attacks the aldehyde's carbonyl carbon to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.[7]

Causality and Experimental Rationale

The success of the Wittig reaction hinges on the anhydrous formation of the ylide. A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt.[9] This step must be performed under an inert atmosphere (e.g., argon or nitrogen) because the ylide is highly reactive towards water and oxygen. The stereochemical outcome (Z vs. E alkene) is influenced by the stability of the ylide; non-stabilized ylides (e.g., from alkylphosphonium salts) typically favor the Z-alkene, especially under salt-free conditions.[7]

Experimental Workflow: Wittig Olefination

Caption: Workflow for a typical Wittig reaction.

Detailed Step-by-Step Methodology

-

Ylide Generation: To a stirred suspension of a suitable triphenylphosphonium salt (1.2 equivalents) in anhydrous THF under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise at 0 °C. Caution: n-BuLi is pyrophoric. A distinct color change (often to deep red or orange) indicates ylide formation. Stir the resulting mixture at room temperature for 1 hour.

-

Reaction with Aldehyde: In a separate flask, dissolve 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 equivalent) in anhydrous THF.

-

Addition: Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

-

Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture). Further purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

| Phosphonium Salt | Base | Product Structure | Stereoselectivity | Typical Yield (%) |

| Methyltriphenylphosphonium bromide | n-BuLi | Terminal Alkene | N/A | 75-85% |

| Ethyltriphenylphosphonium bromide | n-BuLi | Prop-1-enyl | Z-favored | 70-80% |

| Benzyltriphenylphosphonium chloride | NaH | Styrenyl | Z/E mixture | 80-90% |

| (Carbethoxymethyl)triphenylphosphonium chloride | NaH | α,β-Unsaturated Ester | E-favored | 85-95% |

Protocol III: Schiff Base (Imine) Condensation

The formation of a Schiff base, or imine, is a direct condensation reaction between an aldehyde and a primary amine.[10][11] While it is the initial step in reductive amination, imines themselves are stable, valuable compounds with applications in coordination chemistry and as intermediates for further synthesis.[11][12] The reaction is typically reversible and is driven to completion by removing water, often with a dehydrating agent or a Dean-Stark apparatus, or by precipitation of the product.

Causality and Experimental Rationale

This reaction relies on the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. The reaction is often catalyzed by a catalytic amount of weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial addition step. Using a solvent like ethanol or methanol is common as the starting materials are often soluble, and the product may precipitate upon formation, driving the reaction forward.

Experimental Workflow: Schiff Base Formation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. mdpi.com [mdpi.com]

Application Notes & Protocols: The Strategic Synthesis of Schiff Bases from 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

Preamble: The Significance of the 1,2,4-Triazole-Azomethine Scaffold

The 1,2,4-triazole ring is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] This heterocycle is a key pharmacophore in a range of clinically approved drugs, including potent antifungal agents like fluconazole and voriconazole.[1][2] When this privileged scaffold is functionalized with a carbaldehyde group, as in 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, it becomes a versatile precursor for constructing more complex molecular architectures.

One of the most effective strategies for molecular elaboration is the formation of a Schiff base (an imine or azomethine), a condensation reaction between an aldehyde and a primary amine.[3] The resulting -C=N- linkage is not merely a linker; it is a pharmacologically active group in its own right, contributing to the biological profile of the molecule. Schiff bases derived from heterocyclic aldehydes are widely explored for their broad spectrum of bioactivities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5]

This document provides a detailed guide to the synthesis of novel Schiff bases using 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, outlining the core chemical principles, a robust general protocol, characterization workflows, and insights into potential therapeutic applications.

Part 1: Mechanistic Rationale and Experimental Design

The synthesis of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of a primary amine attacking the electrophilic carbonyl carbon of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde.

-

Formation of Carbinolamine Intermediate: This attack forms a transient, unstable tetrahedral intermediate known as a carbinolamine.

-

Acid Catalysis and Dehydration: The reaction is typically facilitated by a catalytic amount of acid (e.g., glacial acetic acid, sulfuric acid).[2][6][7] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).

-

Elimination and Imine Formation: Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (the azomethine group) characteristic of a Schiff base.

The choice of solvent is crucial; polar protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and intermediates without interfering with the reaction.[4] Reflux temperatures are generally employed to overcome the activation energy barrier for the dehydration step.

Caption: Figure 1: Reaction Mechanism of Schiff Base Formation.

Part 2: General Protocol for Synthesis and Purification

This protocol provides a representative method for the condensation of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde with a substituted aromatic amine. Researchers should note that reaction times and purification methods may need optimization based on the specific amine used.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde | ≥95% | e.g., BLDpharm[8] | The key aldehyde precursor. |

| Substituted Primary Amine (e.g., 4-chloroaniline) | Reagent Grade | Standard Supplier | The nucleophile. Structure determines final product properties. |

| Ethanol (Absolute) | Anhydrous | Standard Supplier | Reaction solvent. |

| Glacial Acetic Acid | ACS Grade | Standard Supplier | Acid catalyst. Sulfuric acid can also be used.[2][7] |

| Ethyl Acetate | HPLC Grade | Standard Supplier | For TLC and recrystallization/chromatography. |

| Hexane | HPLC Grade | Standard Supplier | For TLC and recrystallization/chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Supplier | Drying agent. |

Equipment

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (e.g., 1.0 eq, 5 mmol, 0.765 g) in 25 mL of absolute ethanol. Add the selected primary amine (1.0 eq, 5 mmol) to the solution.

-

Catalyst Addition: To the stirred solution, add 3-4 drops of glacial acetic acid as a catalyst.

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle or oil bath.

-

Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a new, distinct product spot. Typical reaction times range from 3 to 12 hours.[4][9]

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. For many aromatic Schiff bases, the product will precipitate out of the solution upon cooling or after placing the flask in an ice bath.

-

Isolation: If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities.[4]

-

Work-up (if no precipitate forms): If the product remains in solution, remove the ethanol using a rotary evaporator. Dissolve the resulting crude oil/solid in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification

-

Recrystallization: The most common method for purifying solid Schiff bases. A suitable solvent system (e.g., ethanol, ethyl acetate/hexane) should be determined experimentally. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is effective. An appropriate eluent system is typically determined from the TLC analysis.

Caption: Figure 2: General Experimental Workflow.

Part 3: Product Characterization

Unambiguous characterization of the final product is essential to confirm the formation of the desired Schiff base. The key is to verify the presence of the azomethine (-N=CH-) moiety and the absence of starting material signals.

| Technique | Purpose | Expected Result / Key Signature |

| FT-IR | Functional Group Analysis | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch between 1600-1640 cm⁻¹ .[5][10] |

| ¹H NMR | Structural Elucidation | Appearance of a characteristic singlet for the azomethine proton (-N=H =C-) in the downfield region, typically between δ 8.0-10.0 ppm . Disappearance of the aldehyde proton signal (~δ 9.5-10.5 ppm) and amine proton signals.[4][11] |

| ¹³C NMR | Carbon Skeleton Analysis | Appearance of the azomethine carbon signal (-N=C H-) between δ 150-165 ppm .[11] |

| Mass Spec (MS) | Molecular Weight Confirmation | The molecular ion peak [M]⁺ or protonated species [M+H]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base.[4][10] |

Part 4: Application Note - Potential as Antimicrobial Agents

Context: Schiff bases derived from the 1,2,4-triazole nucleus are frequently reported to possess significant antimicrobial activity.[2][12][13] The lipophilicity conferred by the azomethine linkage and the aromatic/aliphatic substituents can enhance cell membrane penetration, while the triazole nitrogen atoms can chelate essential metal ions in microbial enzymes, disrupting their function.[14]

Screening Protocol (High-Level): Minimum Inhibitory Concentration (MIC) Assay

A preliminary assessment of the antimicrobial potential of newly synthesized Schiff bases can be conducted using a standard broth microdilution method.[2][13]

-

Preparation: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[2][5]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (microorganism with no compound) and a standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.[12]

Expected Outcome: Compounds exhibiting low MIC values are considered potent antimicrobial agents and warrant further investigation, including cytotoxicity studies and mechanism of action analysis.[13]

References

-

Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011). Indian Journal of Chemistry, 50B, 255-261.

-

Al-Masoudi, N. A., et al. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 6(8), 1837-1853.

-

Kadhim, M. M., et al. (2024). SYNTHESIS AND PHARMACEUTICAL ACTIVITY OF TRIAZOLE SCHIFF BASES WITH THEORETICAL CHARACTERIZATION. CHEMICAL PROBLEMS, 22(3).

-

Murthy, G. V. S., et al. (2014). Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes. Oriental Journal of Chemistry, 30(2), 539-546.

-

Polshettiwar, S. A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1458.

-

Al-Jumaili, A. H. R. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. Al-Mustansiriyah Journal of Science, 34(3), 11-19.

-

Isloor, A. M., et al. (2023). Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies. Letters in Organic Chemistry, 20(9), 743-752.

-

Al-Taie, A. H., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some Schiff's Bases of 1, 2, 4-Triazole. Journal of Ultra Chemistry, 13(4), 85-94.

-

Yıldırım, S., & Çankaya, M. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MW Journal of Science, 3(1), 1-10.

-

Sumrra, S. H., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 16(1), 1-23.

-

Gabr, I. M., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 246-257.

-

Ionescu, G., et al. (2019). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 24(19), 3586.

-

Kumar, R., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 106900.

-

Sumrra, S. H., et al. (2021). Biological applications of metal-based triazole derivatives. ResearchGate.

-

Mushtaq, I., et al. (2021). Pharmaceutical significance of Schiff bases: an overview. Future Journal of Pharmaceutical Sciences, 7(1), 1-10.

-

Al-Amiery, A. A., et al. (2012). Synthesis of Novel Heterocyclic Compounds via Schiff bases. International Journal of Chemistry, 4(3).

-

Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1).

-

Ali, A., et al. (2014). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 4(3), 215-223.

-

Vishwakarma, D., & Gupta, S. P. (2024). Synthesis, Anti-inflammatory and in silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. Indian Journal of Pharmaceutical Education and Research, 58(4), 1235-1241.

-

BLDpharm. (n.d.). 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde. bldpharm.com.

-

Acar, Ç., et al. (2024). Novel 1,2,4-Triazole-Derived Schiff Base Derivatives: Synthesis, Characterization, and Investigation of Their Inhibitory Effects on Carbonic Anhydrase and Cholinesterase Enzymes. SSRN.

-

Küçükgüzel, Ş. G., et al. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. Journal of the Korean Chemical Society, 54(2), 226-231.

-

Küçükgüzel, Ş. G., et al. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. ResearchGate.

-

Chem-Impex International. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. chemimpex.com.

-

ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. chemicalbook.com.

-

Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). chemeo.com.

-

Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104230.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 4. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 5. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 8. 1379254-16-6|1-Propyl-1H-1,2,4-triazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. ijper.org [ijper.org]

- 10. researchgate.net [researchgate.net]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Vilsmeier-Haack reaction conditions for 1-propyl-1H-1,2,4-triazole

[1]

Executive Summary

This guide addresses the technical challenges of formylating 1-propyl-1H-1,2,4-triazole to synthesize 1-propyl-1H-1,2,4-triazole-5-carbaldehyde .[1]

Critical Warning: Unlike electron-rich heterocycles (pyrroles, indoles), the 1,2,4-triazole ring is electron-deficient ($ \pi $-deficient). Standard Vilsmeier-Haack (VH) conditions often result in <5% conversion or recovery of starting material. Successful synthesis requires forcing conditions , precise temperature control to prevent thermal runaway, and optimized hydrolysis protocols.

Module 1: The Reactivity Paradox & Mechanism

Q: Why is my reaction stalling with starting material recovered?

A: The 1,2,4-triazole ring acts as a deactivated substrate. The three nitrogen atoms withdraw electron density, making the C-5 carbon a poor nucleophile for the electrophilic Vilsmeier reagent (chloroiminium ion).

-

Standard VH: Works on activated rings at 0°C to RT.

-

Triazole VH: Requires thermal activation (80–100°C) to overcome the high activation energy barrier.

The Mechanism: The reaction proceeds via the attack of the triazole C-5 on the electrophilic chloroiminium species, forming an intermediate iminium salt. This salt is stable and must be hydrolyzed to release the aldehyde.

Figure 1: Reaction pathway requiring thermal activation for the C-5 attack.

Module 2: Optimized Experimental Protocol

Objective: Maximize conversion of 1-propyl-1H-1,2,4-triazole to the 5-formyl derivative.

Reagents & Stoichiometry

| Component | Equivalents | Role | Critical Note |

| 1-Propyl-1,2,4-triazole | 1.0 | Substrate | Dry thoroughly (azeotrope with toluene if needed). |

| POCl | 3.0 – 5.0 | Reagent | Excess required to drive equilibrium on deactivated ring. |

| DMF | 5.0 – 8.0 | Solvent/Rgt | Acts as solvent and reagent source.[2] |

Step-by-Step Procedure

-

Reagent Formation (0°C):

-

Charge anhydrous DMF into a flame-dried flask under Argon.

-

Cool to 0°C.[1]

-

Add POCl

dropwise over 20 minutes. Caution: Exothermic. -

Stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent (white/yellow suspension).

-

-

Substrate Addition (RT):

-

Add 1-propyl-1H-1,2,4-triazole (neat or dissolved in minimal DMF) dropwise.

-

Allow the mixture to warm to Room Temperature (RT).

-

-

Thermal Activation (The "Forcing" Step):

-

Heat the reaction to 90°C .

-

Monitor by TLC/LC-MS every 2 hours.

-

Target Time: 6–12 hours.

-

Note: If the solution turns tar-black rapidly, reduce temp to 80°C.

-

-

Quenching & Hydrolysis (Critical):

-

Cool mixture to RT.

-

Pour slowly onto crushed ice (approx. 5x reaction volume).

-

Buffer Step: Adjust pH to ~5–6 using Sodium Acetate (NaOAc) or sat. NaHCO

. Do not make it strongly basic (pH > 9) immediately, as this can degrade the aldehyde. -

Stir vigorously for 1 hour to hydrolyze the iminium salt.

-

-

Isolation:

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine.

-

Dry over Na

SO

-

Module 3: Troubleshooting Guide

Scenario A: LC-MS shows only Starting Material (No Reaction)

-

Cause 1: Moisture Contamination. POCl

is instantly hydrolyzed by water.-

Fix: Use fresh bottle of POCl

; distill DMF from CaH

-

-

Cause 2: Temperature too low.

-

Fix: The activation energy for triazoles is high. Increase temperature to 100°C or consider Microwave Irradiation (110°C, 30 mins) to force the reaction [1].

-

Scenario B: Reaction turns black/tarry; Low Yield

-

Cause: Thermal decomposition or polymerization of the Vilsmeier reagent.

-

Fix: Do not exceed 100°C. Ensure efficient stirring.

-

-

Alternative Strategy: If decomposition persists, switch to Lithiation-Formylation .

-

Protocol: Treat 1-propyl-1,2,4-triazole with

-BuLi at -78°C (selectively lithiates C-5), then quench with dry DMF [2]. This is often cleaner for triazoles than VH.

-

Scenario C: Product stuck in Aqueous Phase

-

Cause: 1,2,4-triazole aldehydes are polar and amphoteric.

-

Fix: Use continuous liquid-liquid extraction (chloroform) or salt out the aqueous phase heavily with NaCl before extraction.

-

Module 4: Decision Matrix

Use this flowchart to navigate experimental outcomes.

Figure 2: Troubleshooting decision tree for triazole formylation.

Frequently Asked Questions (FAQs)

Q1: Can I use Vilsmeier-Haack to put the aldehyde at C-3? A: Generally, no. For 1-substituted 1,2,4-triazoles, the C-5 position is more acidic and sterically accessible for lithiation, and slightly more reactive for EAS, though both are difficult. If you strictly need the C-3 isomer, you should synthesize the ring with the aldehyde precursor (e.g., using ethyl diethoxyacetate) rather than functionalizing the ring later [3].

Q2: Why is the pH during workup so critical? A: The intermediate iminium salt ($ -CH=N^+Me_2 $) is stable. If you quench with water but leave the solution acidic, the salt may not hydrolyze. If you make it too basic (pH > 10), the triazole ring or the aldehyde itself can undergo Cannizzaro-type disproportionation or ring cleavage. A buffered pH of 5–7 is ideal.

Q3: Is this reaction scalable?

A: Scale-up of Vilsmeier reactions requires extreme caution due to the thermal runaway potential of the DMF/POCl

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction (Review).[1][3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.

-

Katritzky, A. R., et al. (1995). Lithiation of 1-substituted 1,2,4-triazoles. Journal of Heterocyclic Chemistry, 32(3), 1007.

-

BenchChem Technical Support. (2025). Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

Technical Support Center: Synthesis of Substituted 1,2,4-Triazoles

Welcome to the technical support center for the synthesis of substituted 1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1][2][3] However, its synthesis is often fraught with challenges ranging from low yields to complex purification.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind common pitfalls and offer robust, validated solutions to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing 1,2,4-triazoles?

A1: The two most established methods are the Pellizzari reaction and the Einhorn-Brunner reaction.[4][5] The Pellizzari reaction involves the condensation of an amide with an acylhydrazide, typically at high temperatures.[4][6] The Einhorn-Brunner reaction condenses an imide (a diacylamine) with a hydrazine derivative, often in the presence of a weak acid, to form N-substituted 1,2,4-triazoles.[2][4][6]

Q2: Why is regioselectivity a major concern in 1,2,4-triazole synthesis?

A2: Regioselectivity becomes a critical issue when synthesizing unsymmetrically substituted triazoles. Depending on the synthetic route, different nitrogen atoms on the starting materials can participate in the cyclization, leading to a mixture of isomers.[7][8] For example, direct alkylation of an existing 1,2,4-triazole ring can occur at different nitrogen atoms, yielding a product mixture that is difficult to separate.[9][10] Controlling which isomer is formed is paramount, as different regioisomers can have vastly different biological activities.

Q3: Are there modern, more efficient alternatives to the classical high-temperature methods?

A3: Absolutely. Modern organic synthesis has introduced several powerful methods. Base-mediated annulation of nitriles with hydrazines offers a rapid and efficient route with excellent functional group tolerance.[11][12] Furthermore, the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for classical methods like the Pellizzari reaction.[13][14] Catalyst-controlled cycloaddition reactions also provide exquisite control over regioselectivity, which is often a significant challenge in traditional approaches.[8][15]

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses the most common issues encountered during the synthesis of substituted 1,2,4-triazoles.

Problem Area 1: Low or No Yield

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields are a frequent but often correctable issue in 1,2,4-triazole synthesis.[8] The primary culprits are typically harsh reaction conditions, purity of starting materials, and inefficient water removal.

-

Probable Cause 1: Product/Reagent Decomposition. Classical methods like the Pellizzari reaction often require high temperatures (>150 °C) and long reaction times, which can lead to the thermal decomposition of sensitive starting materials or the desired product.[7][8]

-

Solution: The most effective solution is to employ microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times from hours to minutes and often increases yields by minimizing thermal degradation pathways.[14] If microwave synthesis is not an option, perform a systematic optimization of the reaction temperature, aiming for the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[7]

-

-

Probable Cause 2: Impure Starting Materials. The purity of your starting materials, particularly hydrazines which can degrade over time, is critical.[8] Impurities can introduce competing side reactions that consume reagents and complicate the reaction mixture.

-

Solution: Always use high-purity, dry starting materials.[7] It is advisable to use freshly opened or properly stored hydrazines. If purity is in doubt, purify the starting materials by recrystallization or distillation before use.

-

-

Probable Cause 3: Inefficient Water Removal. Many 1,2,4-triazole syntheses are condensation reactions that produce water as a byproduct. According to Le Chatelier's principle, failure to remove this water can shift the equilibrium back towards the starting materials, thus lowering the yield.

-

Solution: For reactions run in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For solvent-free reactions, conducting the final stages of the reaction under a vacuum can help drive off water and push the reaction to completion.

-

Below is a troubleshooting workflow to diagnose and solve yield-related issues.

Caption: Troubleshooting workflow for low-yield reactions.

Problem Area 2: Poor Regioselectivity & Isomeric Mixtures

Q: My reaction produces a mixture of isomers that are impossible to separate. How can I control the regioselectivity?

A: Achieving high regioselectivity is a sophisticated challenge, especially when the reacting partners are unsymmetrical. The solution lies in choosing a synthetic method that offers inherent control or by strategically modifying the substrates.

-

Probable Cause 1: Acyl Interchange (Pellizzari Reaction). In an unsymmetrical Pellizzari reaction (where the acyl groups of the amide and acylhydrazide are different), the high temperatures can promote a transamidation or "acyl interchange" side reaction.[7] This scrambles the acyl groups, leading to the formation of three different triazoles: two symmetrical and one unsymmetrical product.

-

Solution: If possible, design your synthesis to be symmetrical. If that is not an option, minimize the reaction temperature and time.[7] Microwave synthesis is again an excellent choice here, as the rapid heating reduces the time spent at high temperatures where acyl interchange is most prevalent.[7]

-

Caption: Isomer formation in symmetrical vs. unsymmetrical Pellizzari reactions.

-

Probable Cause 2: Ambiguous Cyclization (Einhorn-Brunner Reaction). When using an unsymmetrical imide, the incoming hydrazine can, in principle, attack either carbonyl group.

-

Solution: The Einhorn-Brunner reaction has a predictable element of regioselectivity. The acyl group corresponding to the stronger carboxylic acid will preferentially end up at the 3-position of the triazole ring.[8][16] You can leverage this electronic effect to direct the synthesis towards the desired isomer by carefully selecting the imide starting material.

-

-

Probable Cause 3: Lack of Catalyst Control. In modern cycloaddition reactions, the choice of catalyst can be the determining factor for which isomer is formed.

-

Solution: Employ a catalyst-controlled regioselective synthesis. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of the 1,5-disubstituted isomer.[8][15][17] This provides a powerful and predictable method for accessing a specific regioisomer.

-

Caption: Catalyst choice dictates isomeric outcome in [3+2] cycloadditions.

Problem Area 3: Difficult Purification

Q: I've successfully formed my product, but I'm struggling to purify it from the crude reaction mixture. What are some effective strategies?

A: Purification can be challenging due to the polar nature of triazoles and the presence of closely related isomers or starting materials.[7][8] A multi-pronged approach is often necessary.

| Method | Description | Best For | Key Considerations |

| Column Chromatography | The most common method using silica gel. | Separating products with moderate polarity differences from non-polar impurities. | A solvent system like chloroform:methanol (e.g., 90:10) is often effective.[8] Isomeric products may co-elute if their polarities are too similar. |

| Recrystallization | Highly effective for obtaining crystalline, high-purity solids. | Purifying the major product when it is a solid and impurities are present in smaller amounts. | The choice of solvent is critical and requires screening.[8] Ethanol or ethanol/water mixtures are good starting points. |

| Purification via Salt Formation | An underutilized but powerful technique for polar, acidic triazoles. | Isolating the product from neutral or basic impurities, or when chromatography fails. | The crude triazole is slurried in an anhydrous alcohol with a base (e.g., NaOH). The precipitated triazole salt is filtered, washed, and then neutralized with acid to recover the pure product.[8] |

Experimental Protocols

Protocol 1: Classical Synthesis via Pellizzari Reaction

Synthesis of 3,5-Diphenyl-1,2,4-triazole[6]

-

Reactant Mixture: In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

-

Heating: Place the flask in an oil bath and heat the solid mixture to 150-160 °C. The solids will melt and react. Maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

-

Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. The reaction mass will solidify. Add a small amount of ethanol (~10 mL) and break up the solid with a spatula (trituration).

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. The pure 3,5-diphenyl-1,2,4-triazole can be obtained by recrystallization from hot ethanol.

Protocol 2: Classical Synthesis via Einhorn-Brunner Reaction

Synthesis of 1,5-Diphenyl-1,2,4-triazole[6]

-

Reactant Mixture: To a solution of N-formylbenzamide (1.49 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add phenylhydrazine (1.08 g, 10 mmol).

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization from ethanol will yield the pure 1,5-diphenyl-1,2,4-triazole.

Protocol 3: Modern Base-Mediated Annulation of a Nitrile

General Procedure for 1,3,5-Trisubstituted 1,2,4-triazoles[11][12]

-

Reaction Setup: In a sealed tube or microwave vial under an inert atmosphere (e.g., Argon), combine the nitrile (1.0 mmol), the substituted hydrazine (1.2 mmol), and potassium tert-butoxide (t-BuOK, 2.0 mmol).

-

Solvent: Add 2 mL of a dry, high-boiling solvent such as 1,4-dioxane.

-

Reaction Conditions: Seal the vessel and heat the mixture to 120 °C for 12-24 hours. Ammonia gas is liberated during the reaction.[11]

-

Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

References

- A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications (RSC Publishing).

- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem.

- Synthesis of 1,2,4-Triazoles by Annulation of Nitriles with Hydrazines. Thieme.

- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.

- Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development.

- synthesis of 1,2,4 triazole compounds. ISRES.

- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

- common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem.

- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.

- One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- Pellizzari reaction. Wikipedia.

- Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. PDF.

- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.

- Regioselective 1H-1,2,4 Triazole alkylation. Slideshare.

- Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Taylor & Francis Online.

- Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Benchchem.

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

- Pellizzari reaction. Grokipedia.

- Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online.

- Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol. Journals of the University of Babylon.

- 1,2,4-Triazole. Wikipedia.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.

- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

- Einhorn–Brunner reaction. Wikipedia.

- Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 15. isres.org [isres.org]

- 16. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 17. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 1-Substituted-1,2,4-Triazole-5-Carbaldehydes: A Comparative Study

Introduction: The Strategic Importance of 1,2,4-Triazole-5-Carbaldehydes